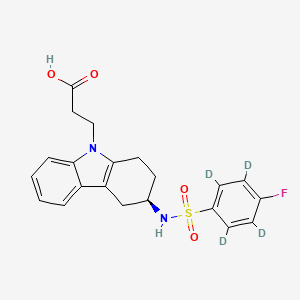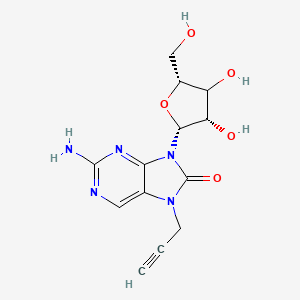
Adenosine 2-amidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine 2-amidine hydrochloride is a synthetic compound that belongs to the class of adenosine analogs. Adenosine analogs are known for their diverse biological activities, including vasodilation and inhibition of cancer progression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of adenosine 2-amidine hydrochloride typically involves the nucleophilic addition of amines to nitriles. This reaction proceeds smoothly at elevated temperatures (around 100°C) in the presence of copper chloride, cesium carbonate, and 2,2’-bipyridine under an oxygen atmosphere in 2,2,2-trifluoroethanol solvent . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to maintain consistency and quality. The use of continuous flow reactors and automated systems helps in scaling up the production while ensuring safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Adenosine 2-amidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amidine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products: The major products formed from these reactions include various substituted amidines, oxides, and reduced forms of the original compound .
Wissenschaftliche Forschungsanwendungen
Adenosine 2-amidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
Wirkmechanismus
The mechanism of action of adenosine 2-amidine hydrochloride involves its interaction with specific cell membrane receptors, particularly adenosine receptors A1 and A2. These receptors are coupled to potassium channels by a guanine nucleotide-binding protein in supraventricular tissue. The compound induces potassium efflux and inhibits calcium influx through channels in nerve cells, leading to hyperpolarization and an increased threshold for calcium-dependent action potentials .
Vergleich Mit ähnlichen Verbindungen
Adenosine 2-amidine hydrochloride is unique compared to other adenosine analogs due to its specific structure and biological activities. Similar compounds include:
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
These compounds share some similarities in their biological activities but differ in their specific applications and mechanisms of action. This compound stands out due to its dual role as a vasodilator and an inhibitor of cancer progression.
Eigenschaften
Molekularformel |
C11H16ClN7O4 |
|---|---|
Molekulargewicht |
345.74 g/mol |
IUPAC-Name |
6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C11H15N7O4.ClH/c12-7(13)9-16-8(14)4-10(17-9)18(2-15-4)11-6(21)5(20)3(1-19)22-11;/h2-3,5-6,11,19-21H,1H2,(H3,12,13)(H2,14,16,17);1H/t3-,5?,6+,11-;/m1./s1 |
InChI-Schlüssel |
YPIAUUNLVIIBPY-GXMGHVGYSA-N |
Isomerische SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)C(=N)N)N.Cl |
Kanonische SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C(=N)N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















